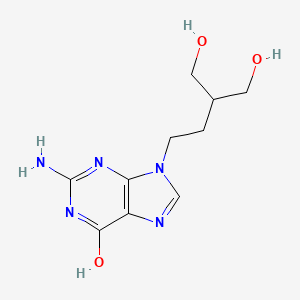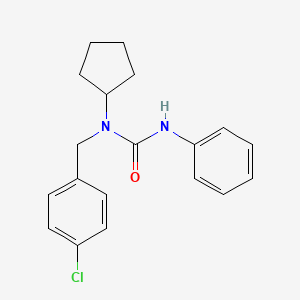
Pentisomicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentisomicin, also known as Sch 21420, is a semisynthetic aminoglycoside antibiotic with marked antibacterial activity. It was designed to enhance the potency of its parent compound and resist enzymatic inactivation. This compound is comparable to gentamicin, sisomicin, netilmicin, and tobramycin but has greater activity against Staphylococcus aureus and most genera of Enterobacteriaceae .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentisomicin is synthesized through chemical modification or mutational biosynthesis. The synthetic route involves the addition of 2-deoxystreptamine to the fermentation broth of Micromonospora inyoensis . The reaction conditions typically include controlled temperature and pH to ensure the optimal growth of the microorganism and the production of the desired compound.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes. The fermentation broth is supplemented with specific precursors, such as 2-deoxystreptamine, to enhance the yield of this compound. The compound is then extracted and purified using various chromatographic techniques to achieve the desired purity and potency .
Chemical Reactions Analysis
Types of Reactions
Pentisomicin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperature, pH, and solvent systems to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains to identify potential new antibiotics .
Scientific Research Applications
Pentisomicin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying aminoglycoside antibiotics and their chemical modifications.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Used in clinical trials to evaluate its efficacy against various bacterial infections, including those caused by resistant strains.
Mechanism of Action
Pentisomicin exerts its antibacterial effects by binding to the bacterial ribosome, thereby inhibiting protein synthesis. This binding interferes with the ability of the ribosome to discriminate between proper transfer RNA and messenger RNA interactions, leading to the production of defective proteins and ultimately bacterial cell death . The molecular targets include the 30S ribosomal subunit, and the pathways involved are related to protein synthesis inhibition .
Comparison with Similar Compounds
Similar Compounds
- Gentamicin
- Sisomicin
- Netilmicin
- Tobramycin
- Amikacin
- Kanamycin
Comparison
Pentisomicin is unique among aminoglycosides due to its enhanced potency and resistance to enzymatic inactivation. While gentamicin, sisomicin, netilmicin, and tobramycin have similar antibacterial spectra, this compound shows greater activity against Staphylococcus aureus and most genera of Enterobacteriaceae . Additionally, this compound’s semisynthetic nature allows for further chemical modifications to enhance its properties .
Properties
CAS No. |
55870-64-9 |
|---|---|
Molecular Formula |
C19H37N5O7 |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C19H37N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h3,9-18,24-27H,4-7,20-23H2,1-2H3/t9-,10+,11-,12-,13-,14-,15+,16-,17-,18-,19+/m1/s1 |
InChI Key |
URWAJWIAIPFPJE-VHLNBGGKSA-N |
SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@H]2O)O[C@@H]3[C@@H](CC=C(O3)CN)N)N)N)O |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O |
Appearance |
Solid powder |
Key on ui other cas no. |
55870-64-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-episisomicin mutamicin pentisomicin Sch 22591 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















